3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine
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Overview
Description
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is an organic compound that features a pyridine ring substituted with a dimethylaminomethyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine typically involves the reaction of 6-dimethylaminomethyl-2-pyridinol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the propylamine chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropylamine: Similar in structure but lacks the pyridine ring.
N,N-Dimethyl-1,3-propanediamine: Another related compound with a different substitution pattern.
Uniqueness
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is unique due to the presence of both the pyridine ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-14(2)9-10-5-3-6-11(13-10)15-8-4-7-12/h3,5-6H,4,7-9,12H2,1-2H3 |
InChI Key |
QCHHKUYJOJEKBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)OCCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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